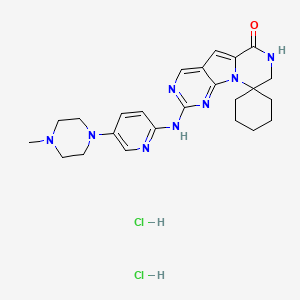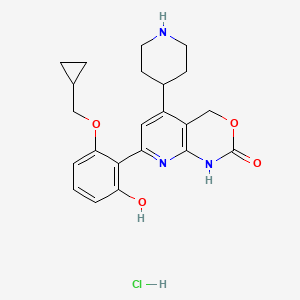
EC330
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EC330 is a small-molecule compound that has garnered significant attention due to its potential as a novel inhibitor of leukemia inhibitory factor signaling. Leukemia inhibitory factor is a multifunctional cytokine frequently overexpressed in various human cancers, including breast, colorectal, and pancreatic cancers. This compound has shown promise in blocking the leukemia inhibitory factor signaling pathway, which is associated with cancer cell proliferation, metastasis, and therapeutic resistance .
Wissenschaftliche Forschungsanwendungen
EC330 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Struktur-Wirkungs-Beziehungen und synthetischen Methoden verwendet.
Biologie: Wird auf seine Rolle bei der Modulation von Zytokin-Signalwegen und seine Auswirkungen auf Zellproliferation und -migration untersucht.
Medizin: Wird als potenzielles Therapeutikum für Krebsarten mit LIF-Überexpression erforscht.
Industrie: Potenzielle Anwendungen bei der Entwicklung von gezielten Krebstherapien und als Werkzeug zur Untersuchung der Zytokin-Signalübertragung in industriellen Forschungsumgebungen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des LIF-Signalwegs. Es bindet an den LIF-Rezeptorkomplex, der aus dem LIF-Rezeptor und dem Glykoprotein gp130 besteht. Diese Bindung blockiert die Aktivierung mehrerer onkogener Signalwege, darunter die Signaltransduktor und Aktivator der Transkription 3 (STAT3), die Phosphoinositid-3-Kinase/AKT und der Mechanistische Zielprotein von Rapamycin (mTOR)-Signalweg. Durch die Hemmung dieser Signalwege reduziert this compound die Proliferation von Krebszellen, die Migration und die Resistenz gegenüber der Therapie .
Wirkmechanismus
Target of Action
EC330 is a small-molecule compound that primarily targets the Leukemia Inhibitory Factor (LIF) and its receptor complex composed of LIF receptor (LIF-R) and glycoprotein gp130 . LIF is a multi-functional cytokine frequently overexpressed in many human cancers, including breast, colorectal, and pancreatic cancers . Overexpression of LIF is often associated with poor prognosis in these cancers .
Mode of Action
This compound interacts with its targets by inhibiting the LIF/LIF-R signaling pathway . It blocks the promoting effects of LIF on growth and migration of cancer cells . The interaction of this compound with LIF-R has been confirmed through molecular docking studies .
Biochemical Pathways
The LIF/LIF-R complex, when activated, induces several oncogenic signaling pathways, including STAT3 , PI3K/AKT , and mTOR . These pathways promote proliferation, metastasis, and therapeutic resistance of cancer cells . This compound inhibits the activation of these pathways by LIF .
Result of Action
This compound significantly inhibits the growth of xenograft tumors with LIF overexpression . It preferentially inhibits the proliferation of cancer cells with LIF overexpression .
Action Environment
The action of this compound is influenced by the expression levels of LIF and LIF-R in the cells . This compound exhibits a much weaker inhibitory effect on the growth of tumors without LIF overexpression . This suggests that the cellular environment, specifically the presence or absence of LIF overexpression, significantly influences the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
EC330 interacts with the LIF receptor complex, which is composed of LIF receptor (LIF-R) and glycoprotein gp130 . The interaction of this compound with this receptor complex inhibits the activation of several oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR .
Cellular Effects
This compound influences cell function by blocking the promoting effect of LIF on cancer progression . This includes effects on cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to inhibit the LIF/LIF-R signaling and block the promoting effects of LIF on growth and migration of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the LIF receptor complex and inhibiting LIF signaling . This results in the inhibition of several oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit the LIF/LIF-R signaling and block the promoting effects of LIF on growth and migration of cancer cells
Dosage Effects in Animal Models
It is known that this compound inhibits LIF function in promoting tumor growth in vivo .
Metabolic Pathways
It is known that this compound inhibits the activation of several oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR .
Subcellular Localization
It is known that this compound inhibits the activation of several oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
EC330 was designed based on structure-activity relationship studies on human breast cancer MCF7 cells with leukemia inhibitory factor overexpression. The synthetic route involves the use of a steroidal skeleton with specific modifications. The key features include an antiprogestin steroidal skeleton, a 17α-difluoro acetylenic moiety, and nonpolar substituents at position 11 .
Industrial Production Methods
Analyse Chemischer Reaktionen
Arten von Reaktionen
EC330 unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Vorhandensein der 17α-Difluoracetylen-Einheit ermöglicht Substitutionsreaktionen mit anderen funktionellen Gruppen.
Reduktionsreaktionen: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere an der Difluoracetylen-Einheit.
Oxidationsreaktionen: Oxidationsreaktionen können an bestimmten Stellen am steroidalen Gerüst auftreten.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Typischerweise unter Verwendung von Nukleophilen wie Aminen oder Thiolen unter milden Bedingungen.
Reduktionsreaktionen: Häufig unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Oxidationsreaktionen: Oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen zu Derivaten mit modifizierten funktionellen Gruppen führen, während Reduktions- und Oxidationsreaktionen zu Änderungen des Oxidationszustands der Verbindung führen können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
EC357: Ein weiterer niedermolekularer Inhibitor der LIF-Signalübertragung mit ähnlichen strukturellen Merkmalen.
EC363: Teilt das gleiche steroidale Gerüst und die gleichen funktionellen Gruppen wie EC330 und EC357.
Einzigartigkeit von this compound
This compound ist aufgrund seiner spezifischen strukturellen Modifikationen, einschließlich der 17α-Difluoracetylen-Einheit und unpolarer Substituenten an Position 11, einzigartig. Diese Merkmale tragen zu seiner hohen Potenz und Selektivität als LIF-Inhibitor bei. Darüber hinaus hat this compound eine ausgeprägte Spezifität für Krebszellen gezeigt, die LIF überexprimieren, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .
Eigenschaften
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F2O2/c1-3-30(31,32)29(34)15-14-26-24-12-10-21-16-22(33)11-13-23(21)27(24)25(17-28(26,29)2)20-8-6-19(7-9-20)18-4-5-18/h1,6-9,16,18,24-26,34H,4-5,10-15,17H2,2H3/t24-,25+,26-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPSPZDYGHPAN-GCNJZUOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)




![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)







